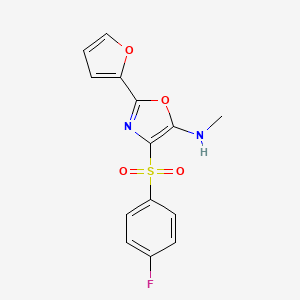

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyloxazol-5-amine

Description

4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyloxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenylsulfonyl group at position 4, a furan-2-yl moiety at position 2, and an N-methylamine group at position 3. This structure combines electron-withdrawing (sulfonyl, fluorine) and electron-donating (furan) substituents, which may influence its physicochemical and pharmacological properties. The compound’s synthesis likely involves coupling reactions similar to those reported for isostructural derivatives, with crystallization and structural validation performed using tools like SHELXL .

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4S/c1-16-13-14(17-12(21-13)11-3-2-8-20-11)22(18,19)10-6-4-9(15)5-7-10/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWRUYFRIOCSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyloxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring and a sulfonamide moiety, which are known to influence biological activity. The presence of the fluorophenyl group may enhance lipophilicity and bioavailability.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as enzyme inhibitors, particularly in cancer therapy. They may target histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

- Antitumor Activity : Compounds containing furan and oxazole rings have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activity Data

| Study | Activity | IC50 Value | Model |

|---|---|---|---|

| Chen et al. (2020) | HDAC Inhibition | 95.48 nM (HDAC3) | HepG2 Xenograft |

| Zhang et al. (2021) | Antiproliferative | 1.30 μM (HepG2) | In vitro Assay |

| Liu et al. (2022) | Apoptosis Induction | N/A | Cell Cycle Analysis |

Case Studies

- Antitumor Efficacy : A study by Chen et al. demonstrated that a structurally similar fluorophenyl compound exhibited significant tumor growth inhibition in HepG2 xenograft models, achieving a tumor growth inhibition rate of approximately 48.89%. This suggests that the compound may also possess similar antitumor properties.

- Mechanistic Insights : Research has indicated that compounds like this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in cancer therapy, particularly as an HDAC inhibitor. The ability to selectively inhibit specific HDAC isoforms could lead to improved therapeutic strategies with fewer side effects compared to traditional chemotherapeutics.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s aryl substituent significantly impacts bioactivity and stability. Key analogs include:

Key Insight : Fluorine’s moderate electronegativity balances metabolic stability and target binding, whereas bulkier groups (e.g., methyl) may enhance lipophilicity but reduce solubility.

Heterocyclic Core Modifications

Replacing the oxazole core with thiazole, thiadiazole, or triazole alters electronic properties and bioactivity:

Key Insight : Oxazole’s intermediate polarity and smaller size may offer a balance between solubility and target affinity compared to bulkier heterocycles.

Pharmacological Activity Trends

Structural analogs with fluorophenyl, furan, or sulfonyl groups exhibit diverse bioactivities:

- Antifungal Activity : Thiazolyl hydrazones with 4-chloro-2-nitrophenyl and furan groups show MIC = 250 µg/mL against Candida utilis .

- Anticancer Activity : Thiadiazole derivatives with fluorophenyl groups demonstrate IC50 values as low as 1.28 µg/mL against breast cancer cells .

- Cytotoxicity : Substituents like chloro or methoxy reduce toxicity in NIH/3T3 cells (IC50 > 500 µg/mL) .

Key Insight : The target compound’s furan and fluorophenylsulfonyl groups may synergize for anticancer or antifungal effects, though empirical data are needed.

Structural and Conformational Analysis

Crystallographic studies (e.g., via SHELXL ) reveal that fluorophenyl-containing compounds often adopt planar or near-planar conformations, with dihedral angles between aromatic rings ranging from 7.14° to 56.26° . Such angles influence π-π stacking and receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.